Home > Products > Screening Compounds P17275 > 4-Hydroxymethyl Ambrisentan
4-Hydroxymethyl Ambrisentan - 1106685-66-8

4-Hydroxymethyl Ambrisentan

Catalog Number: EVT-362074
CAS Number: 1106685-66-8
Molecular Formula: C22H22N2O5
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ambrisentan is a selective endothelin receptor antagonist that has been approved for the treatment of pulmonary arterial hypertension (PAH). This condition is characterized by an elevation in pulmonary arterial pressure, which can lead to right heart failure and death if left untreated. Ambrisentan targets the endothelin (ET) pathway, which plays a significant role in the pathophysiology of PAH by mediating vasoconstriction and proliferative changes within the pulmonary vasculature3.

Applications in Various Fields

Pulmonary Arterial Hypertension

Ambrisentan has been shown to improve exercise capacity and hemodynamics in patients with PAH. Clinical trials, such as the ARIES-1 and ARIES-2 studies, have demonstrated that ambrisentan increases the 6-minute walk distance and improves World Health Organization functional class, Short Form-36 Health Survey score, Borg dyspnea score, and B-type natriuretic peptide plasma concentrations. Moreover, ambrisentan is well tolerated and associated with a low risk of aminotransferase abnormalities, which is a common side effect of other endothelin receptor antagonists4.

Portopulmonary Hypertension

In patients with portopulmonary hypertension (POPH), a subset of PAH associated with liver disease, ambrisentan has been used effectively. An observational study showed that ambrisentan monotherapy significantly improved pulmonary hemodynamic responses without adversely affecting hepatic function. This is particularly important given the delicate balance required in managing POPH patients who may be candidates for liver transplantation1.

Cancer Metastasis

Beyond its use in PAH, ambrisentan has been explored for its anti-tumor effects. Studies have indicated that ambrisentan inhibits cancer cell migration, invasion, and metastasis in vitro and in vivo. It has been effective in decreasing metastasis in a pre-clinical murine model of metastatic breast cancer, which was associated with a significant enhancement in animal survival. This suggests a potential new therapeutic application for ambrisentan in the treatment of cancer metastasis6.

Long-term Efficacy and Tolerability

Long-term studies have evaluated the safety and efficacy of ambrisentan over a period of two years, showing sustained improvements in exercise capacity and a low risk of clinical worsening and death in patients with PAH. The risk of aminotransferase abnormalities remained low over the study period, reinforcing the drug's tolerability7.

Clinical Use and Tolerability

In clinical practice, ambrisentan has been used as an initial therapy and as monotherapy in a subset of patients. While discontinuation due to side effects such as edema was higher than reported in clinical trials, discontinuation due to abnormal liver function tests was very uncommon. Improvement in WHO functional class was associated with superior survival, highlighting the importance of functional improvement as a clinical goal8.

Ambrisentan

  • Compound Description: Ambrisentan is an endothelin receptor antagonist, specifically targeting the endothelin type A (ETA) receptor. It is primarily metabolized via glucuronidation, with a minor pathway involving oxidative metabolism by the cytochrome P450 enzyme CYP3A4. [, ] Ambrisentan is an approved treatment for pulmonary arterial hypertension (PAH). []
  • Relevance: 4-Hydroxymethyl ambrisentan is the primary metabolite of ambrisentan. [, ] The structural difference lies in the addition of a hydroxymethyl group.

(S)-4-Hydroxymethyl Ambrisentan

  • Compound Description: (S)-4-Hydroxymethyl ambrisentan is a metabolite of ambrisentan, formed through oxidative metabolism by the cytochrome P450 enzyme CYP3A4. []

Bosentan

  • Compound Description: Bosentan is a sulfonamide-based endothelin receptor antagonist (ERA) used in the treatment of pulmonary arterial hypertension (PAH). [] Unlike ambrisentan, bosentan demonstrates significant pharmacokinetic interactions with tadalafil, leading to decreased tadalafil exposure. []

Ketoconazole

  • Compound Description: Ketoconazole is an antifungal medication and a potent inhibitor of the cytochrome P450 enzyme CYP3A4, the enzyme responsible for a minor metabolic pathway of ambrisentan. []

Shikonin

  • Compound Description: Shikonin is a natural compound derived from the plant Lithospermum erythrorhizon, known for its various pharmacological activities. Studies show that shikonin can inhibit the metabolism of ambrisentan in both rat and human liver microsomes. []
  • Relevance: While not structurally related to 4-hydroxymethyl ambrisentan, shikonin is relevant due to its observed inhibitory effect on ambrisentan metabolism, potentially affecting the formation of 4-hydroxymethyl ambrisentan. []

Tadalafil

  • Compound Description: Tadalafil is a phosphodiesterase type 5 (PDE-5) inhibitor, investigated for its potential in treating pulmonary arterial hypertension (PAH). []
Source and Classification

4-Hydroxymethyl ambrisentan is synthesized primarily through the metabolic pathways of ambrisentan, which itself is a small molecule drug with the chemical formula C22H22N2O4C_{22}H_{22}N_{2}O_{4} and an average molecular weight of approximately 378.43 g/mol. It belongs to the class of approved drugs and is recognized for its investigational status in various therapeutic applications, particularly in managing conditions related to pulmonary hypertension .

Synthesis Analysis

The synthesis of 4-hydroxymethyl ambrisentan occurs predominantly via metabolic transformation rather than direct synthetic routes. The primary pathway involves the oxidation of ambrisentan by cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2C19. This oxidative metabolism leads to the formation of 4-hydroxymethyl ambrisentan, which can further undergo glucuronidation to yield 4-hydroxymethyl ambrisentan glucuronide .

Technical Details

  • Enzymatic Pathway: The transformation involves hydroxylation at the methyl group adjacent to the pyrimidine moiety.
  • Key Enzymes: Cytochrome P450 isoforms (CYP3A4, CYP3A5) are crucial for this metabolic process.
  • Conditions: The reaction typically occurs in the liver and may be influenced by various factors such as genetic polymorphisms in enzyme expression.
Molecular Structure Analysis

The molecular structure of 4-hydroxymethyl ambrisentan can be described as follows:

  • Chemical Formula: C22H24N2O4C_{22}H_{24}N_{2}O_{4}
  • Molecular Weight: Approximately 380.44 g/mol.
  • Structural Features: The compound retains the core structure of ambrisentan with an additional hydroxymethyl group (-CH₂OH) at the fourth position on the aromatic ring.

Structural Representation

The structural representation can be visualized using various cheminformatics tools that depict the three-dimensional arrangement of atoms within the molecule. This includes:

  • Functional Groups: Hydroxyl (-OH) and methoxy (-OCH₃) groups.
  • Chirality: The molecule possesses stereocenters that contribute to its pharmacological properties.
Chemical Reactions Analysis

4-Hydroxymethyl ambrisentan participates in several chemical reactions primarily related to its metabolism:

  • Glucuronidation: Following its formation, it can undergo further conjugation with glucuronic acid via uridine diphosphate glucuronosyltransferases (UGTs), leading to increased solubility and excretion.
  • Reactivity: The hydroxymethyl group can potentially participate in nucleophilic substitution reactions or further oxidation depending on environmental conditions.

Relevant Parameters

  • Metabolic Pathways: Predominantly hepatic.
  • Enzyme Involvement: UGT1A9S and UGT2B7S are key enzymes in its metabolic pathway.
Mechanism of Action

The mechanism of action of 4-hydroxymethyl ambrisentan is closely related to its parent compound, ambrisentan. While it acts as an endothelin receptor antagonist, its binding affinity is significantly lower compared to ambrisentan itself—approximately 65-fold less potent against the endothelin type A receptor .

Pharmacological Activity

  • Receptor Interaction: Although it binds to endothelin receptors, its reduced affinity suggests that it does not contribute significantly to the therapeutic effects observed with ambrisentan.
  • Physiological Effects: The primary action remains vasodilation and reduced pulmonary arterial pressure through antagonism of endothelin signaling pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Moderate solubility in aqueous solutions; enhanced solubility when conjugated with glucuronic acid.
  • Stability: Stable under physiological conditions but susceptible to enzymatic degradation.

Chemical Properties

  • Melting Point: Not explicitly defined but inferred from related compounds.
  • Partition Coefficient (Log P): Indicates moderate lipophilicity, influencing absorption and distribution characteristics.
Applications

The primary application of 4-hydroxymethyl ambrisentan lies within pharmacokinetic studies related to ambrisentan. Understanding its metabolism provides insights into:

  • Drug Interactions: Evaluating how co-administered drugs may affect the metabolism of ambrisentan.
  • Toxicology Studies: Assessing potential adverse effects associated with its metabolites.
  • Therapeutic Monitoring: Developing guidelines for monitoring patients on ambrisentan therapy based on metabolite profiles.

Properties

CAS Number

1106685-66-8

Product Name

4-Hydroxymethyl Ambrisentan

IUPAC Name

(2S)-2-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/t19-/m1/s1

InChI Key

PDUAYPFMBRYSNN-LJQANCHMSA-N

SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO

Synonyms

(αS)-α-[[4-(Hydroxymethyl)-6-methyl-2-pyrimidinyl]oxy]-β-methoxy-β-phenylbenzenepropanoic Acid

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.